-Methoxycyclohexanecarboxylic acid is a relatively simple organic molecule with the chemical formula C₈H₁₄O₃. It exists as a mixture of two isomers, cis and trans, due to the presence of a single stereocenter in the molecule. Scientists have employed various methods for the synthesis of 4-methoxycyclohexanecarboxylic acid, including:
Following synthesis, researchers utilize various techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, to confirm the structure and purity of the obtained product [, , ].
4-Methoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. This compound features a cyclohexane ring substituted with a methoxy group and a carboxylic acid group, making it a member of the carboxylic acids family. Its structure allows for various chemical reactivity, which is valuable in synthetic organic chemistry and medicinal chemistry applications. The compound is known for its potential biological activities and is utilized as a reagent in the synthesis of other chemical compounds .
Several methods exist for synthesizing 4-methoxycyclohexanecarboxylic acid:
4-Methoxycyclohexanecarboxylic acid finds applications across various fields:
Studies on the interactions of 4-methoxycyclohexanecarboxylic acid with various biological targets have indicated its potential as a modulator of receptor activity. Research involving its interaction with serotonin receptors suggests that modifications to its structure could enhance or alter its binding affinity and efficacy. Such studies are crucial for understanding how structural variations impact biological activity and therapeutic potential .
Several compounds share structural similarities with 4-methoxycyclohexanecarboxylic acid, each exhibiting unique properties:
Compound Name | CAS Number | Notable Features |
---|---|---|
3-Methoxycyclohexanecarboxylic acid | 99799-10-7 | Different position of the methoxy group |
cis-3-Methoxycyclohexanecarboxylic acid | 73873-52-6 | Isomeric form affecting reactivity |
trans-4-Methoxycyclohexanecarboxylic acid | 73873-61-7 | Geometric isomer influencing biological activity |
rel-(1S,4S)-4-Methoxycyclohexanecarboxylic acid | 73873-59-3 | Specific stereochemistry impacting interactions |
4-Methoxy-4-methylcyclohexanecarboxylic acid | 1037834-27-7 | Additional methyl group affecting sterics |
Each of these compounds showcases variations in substituent positioning or stereochemistry, which can significantly influence their chemical behavior and biological activity. The uniqueness of 4-methoxycyclohexanecarboxylic acid lies in its specific combination of functional groups and structural arrangement, making it a valuable compound for further study and application in diverse fields.
The compound’s synthesis and characterization emerged in the context of targeted drug discovery programs, particularly for central nervous system (CNS) agents. While specific historical records of its initial synthesis are sparse, its development aligns with mid-20th-century advancements in cyclohexane chemistry and carboxylic acid derivatives. Early applications focused on exploring its utility in forming stereochemically defined intermediates for muscarinic receptor agonists. Patents from the 1990s and 2000s, such as those describing its role in synthesizing 4,5,6,7-tetrahydro-thieno[2,3-c]pyridine derivatives, highlight its growing importance in medicinal chemistry.
4-Methoxycyclohexanecarboxylic acid serves as a critical building block in pharmaceutical synthesis, particularly for:
The compound’s cyclohexane ring adopts a chair conformation, with the methoxy and carboxylic acid groups occupying axial or equatorial positions depending on the isomer. The cis isomer dominates in commercial preparations, enabling predictable reactivity in nucleophilic additions and electrophilic substitutions.
4-Methoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 grams per mole [1] [5]. The compound features a cyclohexane ring substituted with both a methoxy group (-OCH₃) at the 4-position and a carboxylic acid group (-COOH) at the 1-position [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-methoxycyclohexane-1-carboxylic acid [1] [5].
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1CCC(CC1)C(=O)O [1] [2] [4]. The International Chemical Identifier for the compound is InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) [1] [4], with the corresponding International Chemical Identifier Key being WKILSRYNRQGRMA-UHFFFAOYSA-N [1] [4].
Property | Value |
---|---|
Molecular Formula | C₈H₁₄O₃ [1] |
Molecular Weight | 158.19 g/mol [1] [5] |
CAS Registry Number | 95233-12-8 [1] [7] |
IUPAC Name | 4-methoxycyclohexane-1-carboxylic acid [1] [5] |
InChI Key | WKILSRYNRQGRMA-UHFFFAOYSA-N [1] [4] |
SMILES | COC1CCC(CC1)C(=O)O [1] [2] |
4-Methoxycyclohexanecarboxylic acid exists as two distinct stereoisomers due to the presence of substituents on the cyclohexane ring [2] [3]. The compound is commonly encountered as a mixture of cis and trans isomers [2] [7]. The cis isomer, with CAS number 73873-59-3, has the methoxy and carboxylic acid groups on the same side of the cyclohexane ring [13]. The trans isomer, assigned CAS number 73873-61-7, features these functional groups on opposite sides of the ring [13] [16].
The cis configuration corresponds to the (1S,4S) or (1R,4R) stereochemical arrangement, while the trans configuration represents the (1R,4S) or (1S,4R) arrangement [13] [16]. Commercial preparations typically contain both isomers in varying ratios, with the mixture bearing the primary CAS number 95233-12-8 [1] [2] [7].
Isomer | CAS Number | Configuration | Relative Stability |
---|---|---|---|
cis-4-Methoxycyclohexanecarboxylic acid | 73873-59-3 [13] | (1S,4S) or (1R,4R) [13] | Less stable |
trans-4-Methoxycyclohexanecarboxylic acid | 73873-61-7 [13] | (1R,4S) or (1S,4R) [13] | More stable |
Mixture (cis and trans) | 95233-12-8 [1] | Racemic mixture [1] | Equilibrium mixture |
The conformational behavior of 4-methoxycyclohexanecarboxylic acid is governed by the preferred chair conformation of the cyclohexane ring system [3]. In the trans isomer, both the methoxy and carboxylic acid substituents can adopt equatorial positions, minimizing steric interactions and resulting in greater thermodynamic stability [13] [16]. This configuration avoids unfavorable 1,3-diaxial interactions that would occur if either substituent were forced into an axial position.
The cis isomer experiences greater conformational strain because at least one substituent must occupy an axial position in the chair conformation [13]. This results in destabilizing 1,3-diaxial interactions with hydrogen atoms on the cyclohexane ring, making the cis isomer less thermodynamically favored compared to its trans counterpart [13]. The equilibrium between conformational states contributes to the observed mixture of stereoisomers in commercial preparations [2] [7].
4-Methoxycyclohexanecarboxylic acid exists as a liquid under standard laboratory conditions [2] [8]. The compound presents as a clear, colorless liquid with properties consistent with its moderate molecular weight and polar functional groups [18] [19]. The physical state reflects the balance between intermolecular forces arising from the carboxylic acid and methoxy substituents and the relatively flexible cyclohexane framework [19] [20].
The solubility characteristics of 4-methoxycyclohexanecarboxylic acid are influenced by both the polar carboxylic acid group and the moderately polar methoxy substituent [18] [19]. The compound demonstrates limited solubility in water due to the predominant hydrophobic cyclohexane ring system, though the carboxylic acid functionality provides some aqueous solubility [19]. Enhanced water solubility can be achieved through conversion to the sodium salt form [26].
The compound exhibits good solubility in polar protic solvents such as methanol and ethanol, as well as in polar aprotic solvents including dimethyl sulfoxide [18] [40]. Solubility in chloroform and other organic solvents reflects the moderate polarity imparted by the functional groups [18] [40].
Solvent | Solubility | Notes |
---|---|---|
Water | Limited [19] | Enhanced by salt formation [26] |
Methanol | Soluble [40] | Polar protic compatibility |
Ethanol | Soluble [40] | Polar protic compatibility |
Chloroform | Soluble [18] | Moderate polarity compatibility |
DMSO | Soluble [18] | Polar aprotic compatibility |
The melting point of 4-methoxycyclohexanecarboxylic acid has been reported as 55.5-58.5°C [19] [20] [23]. The boiling point varies depending on the applied pressure, with values of 266.6°C at 760 mmHg (standard atmospheric pressure) [16] [19] and 150-165°C under reduced pressure conditions of 25 Torr [20] [23].
The relatively moderate melting point reflects the intermolecular hydrogen bonding capacity of the carboxylic acid group balanced against the flexibility of the cyclohexane ring system [19] [20]. The substantial difference between atmospheric and reduced pressure boiling points demonstrates the significant vapor pressure dependence typical of carboxylic acid compounds [16] [19].
Property | Value | Alternative Conditions |
---|---|---|
Melting Point | 55.5-58.5°C [19] [20] | - |
Boiling Point | 266.6°C (760 mmHg) [16] [19] | 150-165°C (25 Torr) [20] [23] |
Flash Point | 105.3-113°C [8] [16] | >230°F [19] [20] |
The density of 4-methoxycyclohexanecarboxylic acid has been reported as 1.09±0.1 g/cm³ [19] [23], with some sources citing 1.1±0.0 g/cm³ [16]. The refractive index is documented as n₂₀/D = 1.4687 [2] [19], providing insight into the compound's optical properties and molecular polarizability.
The flash point, an important parameter for handling and storage considerations, ranges from 105.3°C to 113°C [8] [16] [19]. These thermodynamic parameters reflect the combined influence of the polar functional groups and the saturated hydrocarbon framework on the compound's physical behavior [19] [20].
4-Methoxycyclohexanecarboxylic acid functions as a weak acid due to the presence of the carboxylic acid functional group [7] [20]. The predicted pKa value is 4.68±0.10 [20], indicating moderately weak acidic behavior. This value represents a slight increase in acidity compared to the parent cyclohexanecarboxylic acid (pKa = 4.90) [24] [26], suggesting that the methoxy substituent exerts a mild electron-withdrawing inductive effect.
The electron-withdrawing nature of the methoxy group, despite its electron-donating resonance effects, contributes to stabilization of the conjugate carboxylate base through inductive withdrawal of electron density [27] [28]. This stabilization facilitates proton dissociation and enhances the acidic strength relative to unsubstituted cyclohexanecarboxylic acid [24] [31].
Property | Value |
---|---|
Predicted pKa | 4.68±0.10 [20] |
Classification | Weak acid [7] [20] |
Reference (Cyclohexanecarboxylic acid) | 4.90 [24] [26] |
Conjugate Base | 4-Methoxycyclohexanecarboxylate ion |
The compound exhibits reactivity patterns characteristic of both carboxylic acids and ethers [7] [32]. The carboxylic acid group undergoes typical acid reactions, including salt formation with bases, esterification reactions, and conversion to acid chlorides [7] [36]. Research has demonstrated that cis-4-methoxycyclohexanecarboxylic acid reacts with methyllithium to produce the corresponding ketone, cis-4-methoxy-1-acetylcyclohexane [2] [7].
Investigations have also examined the reaction of cis-4-methoxycyclohexanecarboxylic acid with acetic acid in the presence of catalytic amounts of sulfuric acid [2] [7]. These studies illustrate the compound's participation in acid-catalyzed transformations typical of carboxylic acid derivatives [7] [32].
The presence of both methoxy and carboxylic acid functional groups creates opportunities for diverse chemical interactions [32] [35]. The methoxy group, characterized by the R-O-CH₃ structure, can participate in nucleophilic substitution reactions under appropriate conditions [35]. The ether oxygen can serve as a hydrogen bond acceptor, contributing to intermolecular associations in solution and solid state [35].
The carboxylic acid functionality enables hydrogen bond formation through both the carbonyl oxygen and the hydroxyl group [36] [41]. This dual hydrogen bonding capacity influences the compound's physical properties and chemical behavior [41]. The interaction between these functional groups within the same molecule may also affect conformational preferences and reactivity patterns through intramolecular effects [32] [36].